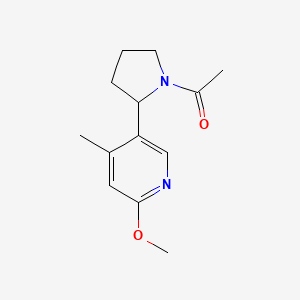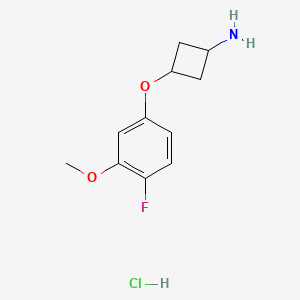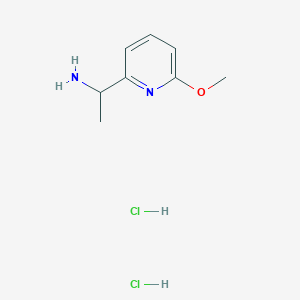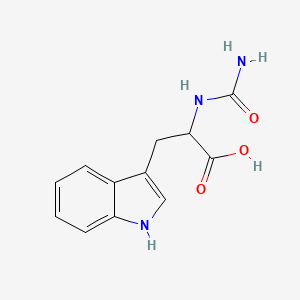
5-(1-Benzylpiperidin-2-yl)-2-chloro-4-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Benzylpiperidin-2-yl)-2-Chlor-4-methylpyridin ist eine Verbindung, die zur Klasse der Piperidinderivate gehört. Piperidin ist ein sechsgliedriger Heterocyclus, der ein Stickstoffatom und fünf Kohlenstoffatome im sp3-hybridisierten Zustand enthält. Piperidinhaltige Verbindungen sind in der pharmazeutischen Industrie aufgrund ihres Vorkommens in verschiedenen Klassen von Arzneimitteln und Alkaloiden von Bedeutung .
Herstellungsmethoden
Die Synthese von 5-(1-Benzylpiperidin-2-yl)-2-Chlor-4-methylpyridin umfasst mehrere Schritte. Ein gängiger Syntheseweg beinhaltet die Reaktion von 2-Chlor-4-methylpyridin mit 1-Benzylpiperidin unter bestimmten Reaktionsbedingungen. Die Reaktion erfordert typischerweise eine Base wie Natriumhydrid oder Kaliumcarbonat und wird in einem organischen Lösungsmittel wie Dimethylformamid (DMF) oder Tetrahydrofuran (THF) durchgeführt. Die Reaktionsmischung wird dann erhitzt, um die Bildung des gewünschten Produkts zu fördern .
Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege, jedoch in größerem Maßstab, mit optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Vorbereitungsmethoden
The synthesis of 5-(1-Benzylpiperidin-2-yl)-2-chloro-4-methylpyridine involves several steps. One common synthetic route includes the reaction of 2-chloro-4-methylpyridine with 1-benzylpiperidine under specific reaction conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
5-(1-Benzylpiperidin-2-yl)-2-Chlor-4-methylpyridin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.
Substitution: Die Chlor-Gruppe in der Verbindung kann nukleophile Substitutionsreaktionen mit Nukleophilen wie Aminen, Thiolen oder Alkoxiden eingehen, um substituierte Produkte zu bilden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren sowie bestimmte Temperatur- und Druckbedingungen, um die Reaktionsergebnisse zu optimieren .
Wissenschaftliche Forschungsanwendungen
5-(1-Benzylpiperidin-2-yl)-2-Chlor-4-methylpyridin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen und Arzneimittel verwendet.
Biologie: Die Verbindung wird auf ihre möglichen biologischen Aktivitäten untersucht, einschließlich ihrer Auswirkungen auf zelluläre Prozesse und Wechselwirkungen mit biologischen Zielstrukturen.
Medizin: Es wird geforscht, um seine potenziellen therapeutischen Anwendungen zu erforschen, wie z. B. seine Verwendung bei der Entwicklung neuer Medikamente zur Behandlung verschiedener Krankheiten.
Wirkmechanismus
Der Wirkmechanismus von 5-(1-Benzylpiperidin-2-yl)-2-Chlor-4-methylpyridin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext seiner Verwendung ab .
Wirkmechanismus
The mechanism of action of 5-(1-Benzylpiperidin-2-yl)-2-chloro-4-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
5-(1-Benzylpiperidin-2-yl)-2-Chlor-4-methylpyridin kann mit anderen Piperidinderivaten verglichen werden, wie z. B.:
(1-Benzylpiperidin-2-yl)methanol: Diese Verbindung hat einen ähnlichen Piperidin-Kern, unterscheidet sich jedoch in ihren funktionellen Gruppen und chemischen Eigenschaften.
Die Einzigartigkeit von 5-(1-Benzylpiperidin-2-yl)-2-Chlor-4-methylpyridin liegt in seiner spezifischen chemischen Struktur und den daraus resultierenden Eigenschaften, die es für verschiedene wissenschaftliche und industrielle Anwendungen geeignet machen.
Eigenschaften
Molekularformel |
C18H21ClN2 |
|---|---|
Molekulargewicht |
300.8 g/mol |
IUPAC-Name |
5-(1-benzylpiperidin-2-yl)-2-chloro-4-methylpyridine |
InChI |
InChI=1S/C18H21ClN2/c1-14-11-18(19)20-12-16(14)17-9-5-6-10-21(17)13-15-7-3-2-4-8-15/h2-4,7-8,11-12,17H,5-6,9-10,13H2,1H3 |
InChI-Schlüssel |
YCMRDAODIFXEIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1C2CCCCN2CC3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[4-(diethylamino)-2-oxobut-3-en-1-yl]-N-methylcarbamate](/img/structure/B11820327.png)


![rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride](/img/structure/B11820335.png)
![({4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B11820336.png)
![Tetrasodium 6-amino-4-hydroxy-3-[[7-sulphonato-4-[(4-sulphonatophenyl)azo]-1-naphthyl]azo]naphthalene-2,7-disulphonate](/img/structure/B11820341.png)

![rac-[(1R,3S)-3-amino-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride](/img/structure/B11820356.png)




![2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B11820397.png)
